REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[Br:16][C:8]1[N:5]2[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][C:4]2=[N:10][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
|
0.3404 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=2N(C=N1)C=CN2
|
Name
|
|
Quantity
|
0.3132 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
66 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
19.7 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for a further 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
partitioned between saturated aqueous NaHCO3 (200 ml) and ethyl acetate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer (pH 9) was further extracted with ethyl acetate (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, EtOAc)
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1C=NC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2298 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |